tert-Butylamine

Catalog No.
S578172
CAS No.
75-64-9
M.F
C4H11N
M. Wt
73.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylamine

CAS Number

75-64-9

Product Name

tert-Butylamine

IUPAC Name

2-methylpropan-2-amine

Molecular Formula

C4H11N

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3

InChI Key

YBRBMKDOPFTVDT-UHFFFAOYSA-N

SMILES

CC(C)(C)N

Solubility

Very soluble (NTP, 1992)
Miscible with alcohol and ether; soluble in chloroform
Sol in common organic solvents
In water, 1X10+6 mg/L at 25 °C /miscible/

Synonyms

tert-butylamine, tert-butylamine hydrobromide, tert-butylamine hydrochloride, tert-butylamine hydroiodide, tert-butylamine monolithium salt, tert-butylamine perchlorate, tert-butylamine sulfate (2:1), tert-butylamine thiocyanate, tert-butylamine, conjugate acid

Canonical SMILES

CC(C)(C)N

Tert-Butylamine is an organic compound with the chemical formula (CH₃)₃CNH₂. It is classified as a tertiary amine and appears as a colorless liquid with a characteristic ammoniacal odor. This compound is one of the four isomeric amines derived from butane, alongside n-butylamine, sec-butylamine, and isobutylamine. Tert-Butylamine is known for its highly flammable nature and can form salts with acids through exothermic reactions, generating heat and producing water as a byproduct .

Physical Properties

  • Boiling Point: 44-46 °C
  • Melting Point: -67 °C
  • Density: 0.696 g/mL at 25 °C
  • Flash Point: -38 °C
  • Vapor Pressure: 392.9 hPa at 20 °C .

Organic Synthesis:

  • Base and Nucleophile: TBA serves as a strong base and nucleophile in various organic reactions. Its bulky tert-butyl group provides steric hindrance, making it selective for specific reaction sites. This property finds application in acylation, alkylation, and condensation reactions [].
  • Protecting Group: TBA's amine group can be introduced and removed efficiently, making it a valuable protecting group for various functional groups in organic molecules. This enables controlled manipulation of the molecule during synthesis without affecting other functionalities [].

Analytical Chemistry:

  • Chromatographic Eluant: TBA's basicity and volatility make it suitable as an eluent in chromatographic techniques like thin-layer chromatography (TLC) and column chromatography. It helps separate acidic and neutral compounds based on their interaction with the stationary phase [].
  • Derivatization Agent: TBA reacts readily with various functional groups, forming volatile derivatives. These derivatives can be analyzed using techniques like gas chromatography (GC) and mass spectrometry (MS) for identification and characterization of unknown compounds [].

Material Science:

  • Polymer Synthesis: TBA acts as a catalyst or initiator in the polymerization of various monomers. Its basicity promotes the formation of active sites for chain growth, leading to the synthesis of specific polymer structures [].
  • Surface Modification: TBA's amine functionality can be used to modify surfaces, introducing different functionalities or enhancing their reactivity. This finds application in areas like adhesion, corrosion protection, and sensor development [].

Environmental Studies:

  • Atmospheric Chemistry: TBA is a trace gas in the atmosphere, and its reactions with other atmospheric components are studied to understand its role in air quality and climate change [].
  • Biodegradation Studies: The degradation of TBA by microorganisms is investigated to assess its environmental fate and potential impact on ecosystems [].
, including:

  • Neutralization Reactions: It reacts with acids to form salts and water, which are exothermic in nature .
  • Hydrogenation: Tert-Butylamine can undergo hydrogenation reactions where it may interact with other compounds under specific conditions.
  • Ritter Reaction: Although not commonly utilized due to waste production, tert-butylamine can be involved in reactions with isobutylene and hydrogen cyanide .

Tert-Butylamine exhibits biological activity primarily through its derivatives. For instance, it has been noted that mixed complexes of platinum, amino acids, and tert-butylamine show significant anti-tumor properties . In pharmacology, tert-butylamine serves as a counterion in drug formulations such as perindopril erbumine, enhancing the drug's effectiveness .

Tert-Butylamine can be synthesized through several methods:

  • Direct Amination of Isobutylene: This commercial method employs zeolite catalysts to react ammonia with isobutylene:
    NH3+CH2=C(CH3)2H2NC(CH3)3\text{NH}_3+\text{CH}_2=\text{C}(\text{CH}_3)_2\rightarrow \text{H}_2\text{NC}(\text{CH}_3)_3
  • Hydrogenolysis of 2,2-Dimethylethylenimine: A laboratory method for producing tert-butylamine .
  • Ritter Reaction: Although less efficient due to waste issues, this method involves the reaction of isobutylene with hydrogen cyanide followed by hydrolysis .

Tert-Butylamine has a variety of applications across different industries:

  • Pharmaceuticals: Used in the synthesis of various drugs and as a counterion in formulations.
  • Agriculture: Serves as an intermediate in the production of pesticides such as terbacil and terbutryn .
  • Rubber Industry: Functions as a rubber accelerator to modify vulcanization rates .
  • Chemical Manufacturing: Acts as a solvent for surfactants and capping agents in nanoparticle surface treatments .

Research indicates that tert-butylamine may interact with several chemical species:

  • It can neutralize acids effectively but may be incompatible with certain compounds like isocyanates and halogenated organics .
  • Studies have shown that it can participate in complex formation leading to diverse biological activities, particularly in anti-tumor studies involving platinum complexes .

Tert-butylamine shares similarities with other butane-derived amines but has unique properties that distinguish it:

Compound NameChemical FormulaKey Features
n-ButylamineC₄H₉NLinear structure; used in pharmaceuticals.
sec-ButylamineC₄H₉NSecondary amine; different reactivity.
IsobutylamineC₄H₉NBranched structure; used in various syntheses.

Tert-butylamine's tertiary structure allows for unique reactivity patterns compared to its primary and secondary counterparts, making it valuable in specific chemical applications and biological interactions .

Physical Description

Tert-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 70 °F. Less dense (at 6.2 lb / gal) than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion.
Liquid
Colorless liquid with an amine odor; [HSDB]

Color/Form

Colorless liquid

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

73.089149355 g/mol

Monoisotopic Mass

73.089149355 g/mol

Boiling Point

111.9 °F at 760 mmHg (NTP, 1992)
44 - 46 °C

Flash Point

50 °F (NTP, 1992)
-8 °C
16 °F (-8 °C) (closed cup)

Heavy Atom Count

5

Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.5 (AIR= 1)

Density

0.696 at 68 °F (USCG, 1999) - Less dense than water; will float
0.6958 at 20 °C/4 °C

LogP

0.4 (LogP)
log Kow = 0.40

Odor

Strong amine odor

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Melting Point

-89.5 °F (NTP, 1992)
-72.65 °C

UNII

91Z53KF68U

Related CAS

10017-37-5 (hydrochloride)
60469-70-7 (hydrobromide)
63302-54-5 (sulfate[2:1])

GHS Hazard Statements

Aggregated GHS information provided by 404 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (15.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (94.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (45.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (98.02%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (94.8%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

568.7 mmHg (USCG, 1999)
372.0 [mmHg]
372 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

75-64-9

Wikipedia

Tert-Butylamine

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 3rd degree

Methods of Manufacturing

Isobutylene first reacts with sulfuric acid and then hydrogen cyanide to yield tert-butylformamide. Hydrolysis yields the amine.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Synthetic Rubber Manufacturing
All Other Basic Organic Chemical Manufacturing
2-Propanamine, 2-methyl-: ACTIVE
Aziridines are hydrogenated in the presence of typical hydrogenation catalysts to give alkyl amines.

Analytic Laboratory Methods

ION-PAIR HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLAMINES WITH UV-DETECTION.
METHODS ARE GIVEN FOR THE SEPARATION AND DETERMINATION OF AMINO ACIDS, DIPEPTIDES AND AMINES BY ION-PAIR HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. /AMINES/
THE VOLATILE AMINE CONTENT IN TOMATOES AND TOMATO PRODUCTS IS ESTIMATED BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY. /AMINES/
The organic cmpd, incl tert-butylamine, were analyzed by gas chromatography with a glass column containing 4% Carbowax 20 M and 0.8% KOH on Carbopack B. To prevent "ghost peaks" samples have to contain 5% ammonia and 1% KOH.
For more Analytic Laboratory Methods (Complete) data for TERT-BUTYLAMINE (6 total), please visit the HSDB record page.

Storage Conditions

Store in a refrigerator. Keep under an inert atmosphere for long-term storage.

Stability Shelf Life

Stable during transport.

Dates

Modify: 2023-08-15

Shi Xuan Leong, Li Keng Koh, Charlynn Sher Lin Koh, Gia Chuong Phan-Quang, Hiang Kwee Lee, Xing Yi Ling
PMID: 32578974   DOI: 10.1021/acsami.0c08053

Abstract

Probing changes of noncovalent interactions is crucial to study the binding efficiencies and strengths of (bio)molecular complexes. While surface-enhanced Raman scattering (SERS) offers unique molecular fingerprints to examine such interactions
, current platforms are only able to recognize hydrogen bonds because of their reliance on manual spectral identification. Here, we differentiate multiple intermolecular interactions between two interacting species by synergizing plasmonic liquid marble-based SERS platforms, chemometrics, and density functional theory. We demonstrate that characteristic 3-mercaptobenzoic acid (probe) Raman signals have distinct peak shifts upon hydrogen bonding and ionic interactions with
-butylamine, a model interacting species. Notably, we further quantify the contributions from each noncovalent interaction coexisting in different proportions. As a proof-of-concept, we detect and categorize biologically important nucleotide bases based on molecule-specific interactions. This will potentially be useful to study how subtle changes in biomolecular interactions affect their structural and binding properties.


Simultaneous quantification of related substances of perindopril tert-butylamine using a novel stability indicating liquid chromatographic method

Zoltán-István Szabó, Zenkő-Zsuzsánna Réti, László Gagyi, Erika Lilla Kis, Emese Sipos
PMID: 25616989   DOI: 10.1093/chromsci/bmu223

Abstract

A novel stability indicating gradient reverse-phased high-performance liquid chromatographic method has been developed for the quantification of impurities of perindopril tert-butylamine (PER) in pharmaceutical dosage form. Separation of the active substance and its known (Impurities B, C, D, E, F) and unknown impurities was achieved on a BDS Hypersil C18 column (250 mm × 4.6 mm, 5 µm), thermostated at 70°C, using a mobile phase comprised of aqueous solution of sodium 1-heptanesulfonate adjusted to pH 2 with perchloric acid and acetonitrile. The flow rate was maintained at 1.5 mL min(-1), injection volume of 20 µL was utilized and detection of analytes was performed at 215 nm. The developed method was validated in accordance with current ICH Guidelines for all suggested parameters, including forced degradation studies and proved to be linear, accurate, precise and suitable for the impurity testing of PER, being subsequently applied during on-going stability studies of a newly developed generic formulation.


[Efficacy comparison between 5 mg perindopril arginine salt and 4 mg perindopril tert-butylamine salt for patients with mild to moderate essential hypertension]

Litong Qi, Shuiping Zhao, Hui Li, Ying Guo, Geng Xu, Junbo Ge, Shirao Wu, Peizhi Miao, Yan Jin, Jiefu Yang, Xiaoqing Wu, Changsheng Ma, Dingli Xu, Jun Luo, Bin Wang, Guangping Li, Fengzhi Wang, Farong Shen, Haiming Shi, Yong Huo
PMID: 26652987   DOI:

Abstract

To compare the efficacy and safety of 5 mg perindopril arginine salt and 4 mg perindopril tert-butylamine salt for patients with mild to moderate essential hypertension.
The study was designed as multicenter, randomized, double-blind, active controlled trial with two parallel groups enrolling 524 participants with mild to moderate essential hypertension. After 2-week run-in period, 186 patients were enrolled and randomly treated with 5 mg perindopril arginine salt and 183 patients were enrolled and randomly treated with 4 mg perindopril tert-butylamine salt. The random sequence was generated by the I.R.I.S., and a balance was made in each center. After double-blind treatment for 8 weeks, the dose could be doubled for patients with uncontrolled BP ((SBP) ≥ 140 mmHg (1 mmHg = 0.133 kPa) or diastolic blood pressure (DBP) ≥ 90 mmHg) and patients were treated for another 4 weeks.
The sitting SBP was similarly decreased by (19.9 ± 17.2) mmHg in perindopril arginine group and (18.5 ± 14.7) mmHg (P = 0.000 5) in perindopril tert-butylamine group post 8 weeks treatment. Dose was doubled in 109 patients (59.9%) in perindopril arginine group and 116 patients (63.7%) in perindopril tert-butylamine group. At 12 weeks post therapy, the sitting SBP decreased by (19.8 ± 16.2) and (19.6 ± 16.3) mmHg respectively in the 2 groups. The decrease of sitting DBP was also similar in both groups (-12.0 ± 10.0) mmHg and (-11.0 ± 8.9) mmHg (P < 0.000 1), respectively. The control rate or response rate was also similar between the two groups (control rate over 8 weeks was 38.5% vs. 31.3%, 95% CI (-2.6-16.9), control rate over 12 weeks was 36.3% vs. 35.7%, 95% CI (-9.3-10.4), response rate over 8 weeks was 64.3% vs. 63.2%, 95% CI (-8.8-11.0), response rate over 12 weeks was 65.9% vs. 64.8%, 95% CI (-8.7-10.9)). Incidence of adverse events was low and similar in both therapy groups.
The results show that perindopril arginine salt 5 mg is as efficient as perindopril tert-butylamine 4 mg on lowering BP for patients with mild to moderate essential hypertension. Both drugs have good safety profile and are well tolerated by patients in this cohort.


The Indian drawings of the poet Cesare Pascarella: non-destructive analyses and conservation treatments

Marina Bicchieri, Michela Monti, Giovanna Piantanida, Flavia Pinzari, Simonetta Iannuccelli, Silvia Sotgiu, Lorena Tireni
PMID: 21750878   DOI: 10.1007/s00216-011-5229-3

Abstract

The Italian dialect poet Cesare Pascarella travelled all around the world, noting down in notebooks his keen and caustic observations, and drawing sketches that are a visual reportage of his journeys. The sketches were mounted as a random collage over acidic cardboards that were exposed to direct sunlight in his studio. Their poor state of conservation is related to the use of modern paper: chemical instability of raw materials caused acidification and strong oxidation of the support, with intense yellowing of the surfaces and brittleness of the paper. To ensure future preservation of the drawings, chemical stabilisation with simultaneous alcoholic treatment by deacidification (calcium propionate) and reduction (borane tert-butylamine complex) appeared necessary. To verify its applicability, it was indispensible to characterise the support and identify the nature of all the graphic media. The use of Raman, Infrared, X-ray fluorescence spectroscopies and scanning electron microscopy coupled with X-ray microanalysis allowed us to clear the problems related to the different penetration depth of each analytical technique and the different responses of pigments/dyes to each spectroscopy. The palette, how it varied along the journeys, the different supports used and preparations were completely identified showing a choice of colours compatible with the reduction treatment.


Effects of molecular structures on reduction properties of formyl groups in chlorophylls and pheophytins prepared from oxygenic photosynthetic organisms

Kana Sadaoka, Shigenori Kashimura, Yoshitaka Saga
PMID: 21664826   DOI: 10.1016/j.bmc.2011.05.039

Abstract

Reduction of the 7-formyl groups in chlorophyll (Chl) b and its demetalated compound pheophytin (Phe) b was kinetically analyzed by using tert-butylamine-borane complex (t-BuNH(2)·BH(3)), and was compared with that of the 3-formyl groups in Chl d and Phe d. Reduction kinetics of the 7-formyl group in Chl b was similar to that in Phe b in dichloromethane containing 5mM t-BuNH(2)·BH(3). Little difference of the reduction kinetics of the 7-formyl groups between Chl b and Phe b was in sharp contrast to the reduction kinetics of the 3-formyl groups in Chl d and Phe d: the 3-formyl group in Phe d was reduced 5.3-fold faster than that in Chl d. The 7-formyl groups in Chl b and Phe b were reduced more slowly than the 3-formyl groups in Chl d and Phe d, respectively. The difference of the reactivity between the 3- and 7-formyl groups was in line with (13)C NMR measurements of chlorophyllous pigments, in which the chemical shifts of carbon atoms in the 7-formyl groups of Chl b and Phe b were high-field shifted compared with those in the 3-formyl groups of Chl d and Phe d, respectively. These indicate that the 7-formyl groups in chlorophyllous pigments were less reactive for reduction to the corresponding hydroxymethyl groups than the 3-formyl groups due to the difference in electronic states of the formyl groups in the A- and B-rings of the chlorin macrocycle.


Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile

Sankar K Guchhait, Chetna Madaan
PMID: 20574586   DOI: 10.1039/c0ob00022a

Abstract

With the development of a novel microwave-assisted one-pot tandem de-tert-butylation of tert-butyl amine in an Ugi-type multicomponent reaction product, tert-butyl isocyanide as a useful convertible isonitrile has been explored for the first time affording access to molecular diversity of pharmaceutically-important polycyclic N-fused imidazo-heterocycles.


Hydrogen storage in double clathrates with tert-butylamine

Pinnelli S R Prasad, Takeshi Sugahara, Amadeu K Sum, E Dendy Sloan, Carolyn A Koh
PMID: 19459664   DOI: 10.1021/jp9029997

Abstract

The first proof-of-concept of the formation of a double tert-butylamine (t-BuNH(2)) + hydrogen (H(2)) clathrate hydrate has been demonstrated. Binary clathrate hydrates with different molar concentrations of the large guest t-BuNH(2) (0.98-9.31 mol %) were synthesized at 13.8 MPa and 250 K, and characterized by powder X-ray diffraction and Raman microscopy. A structural transformation from sVI to sII of t-BuNH(2) hydrate was clearly observed under hydrogen pressures. Raman spectroscopic data suggested that the hydrogen molecules occupied the small cages and had similar occupancy to hydrogen in the double tetrahydrofuran (THF) + H(2) clathrate hydrate. The hydrogen storage capacity in this system was approximately 0.7 H(2) wt % at the molar concentration of t-BuNH(2) close to the sII stoichiometry.


Formation of an exciplex with mixed ligands in the mercury-photosensitized luminescence of alcohol-amine mixtures in the liquid phase

Shunzo Yamamoto, Michiyo Uno, Yoshimi Sueishi
PMID: 17804285   DOI: 10.1016/j.saa.2007.07.040

Abstract

The liquid-phase mercury-photosensitized luminescence of tert-butyl alcohol (TL)-tert-butylamine (TM) mixtures has been investigated by a steady-state illumination method over a wide range of substrate concentrations. The emission bands from exciplexes (HgTL* and HgTM*) between an excited mercury atom and an alcohol or an amine molecule were observed at about 330 nm and 370 nm, respectively, in TL and TM solutions in cyclohexane. Two other bands appeared at 405 nm and 455 nm for TM at high concentrations. These bands were previously assigned to two types of 1:2 exciplexes (HgTM(2)* and HgTM(2)**). In TL-TM mixed solutions, a new band appeared at about 400 nm. The intensity of this band increased with increasing concentrations of TL and TM. This band was attributed to an exciplex with mixed ligands (HgTLTM*). This band was observed for the first time in this study. The energized intermediate, (HgTLTM*)(not equal), formed between HgAL* and AM can be effectively stabilized by collisions with solvent molecules in solution, while it decomposes to HgAM* and AL in the gas phase. The results for TL-TM mixtures can be explained by the proposed reaction mechanism.


Dynamics of an [Fe4S4(SPh)4]2- cluster explored via IR, Raman, and nuclear resonance vibrational spectroscopy (NRVS)-analysis using 36S substitution, DFT calculations, and empirical force fields

Yuming Xiao, Markos Koutmos, David A Case, Dimitri Coucouvanis, Hongxin Wang, Stephen P Cramer
PMID: 16673033   DOI: 10.1039/b513331a

Abstract

We have used four vibrational spectroscopies--FT-IR, FT-Raman, resonance Raman, and 57Fe nuclear resonance vibrational spectroscopy (NRVS)--to study the normal modes of the Fe-S cluster in [(n-Bu)4N]2[Fe4S4(SPh)4]. This [Fe4S4(SR)4]2- complex serves as a model for the clusters in 4Fe ferredoxins and high-potential iron proteins (HiPIPs). The IR spectra exhibited differences above and below the 243 K phase transition. Significant shifts with 36S substitution into the bridging S positions were also observed. The NRVS results were in good agreement with the low temperature data from the conventional spectroscopies. The NRVS spectra were interpreted by normal mode analysis using optimized Urey-Bradley force fields (UBFF) as well as from DFT theory. For the UBFF calculations, the parameters were refined by comparing calculated and observed NRVS frequencies and intensities. The frequency shifts after 36S substitution were used as an additional constraint. A D 2d symmetry Fe4S4S'4 model could explain most of the observed frequencies, but a better match to the observed intensities was obtained when the ligand aromatic rings were included for a D 2d Fe4S4(SPh)4 model. The best results were obtained using the low temperature structure without symmetry constraints. In addition to stretching and bending vibrations, low frequency modes between approximately 50 and 100 cm(-1) were observed. These modes, which have not been seen before, are interpreted as twisting motions with opposing sides of the cube rotating in opposite directions. In contrast with a recent paper on a related Fe4S4 cluster, we find no need to assign a large fraction of the low frequency NRVS intensity to 'rotational lattice modes'. We also reassign the 430 cm(-1) band as primarily an elongation of the thiophenolate ring, with approximately 10% terminal Fe-S stretch character. This study illustrates the benefits of combining NRVS with conventional Raman and IR analysis for characterization of Fe-S centers. DFT theory is shown to provide remarkable agreement with the experimental NRVS data. These results provide a reference point for the analysis of more complex Fe-S clusters in proteins.


Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids

A R Ekkati, A A Campanali, A I Abouelatta, M Shamoun, S Kalapugama, M Kelley, Jeremy J Kodanko
PMID: 19333720   DOI: 10.1007/s00726-009-0279-y

Abstract

N-Acetyl-AA(amino acid)-NHtBu derivatives of all 20 naturally occurring amino acids have been synthesized. Syntheses were performed via solution-phase methodology with yields that allow for access to gram quantities of substrates, in most cases. Syntheses include the coupling of a hindered amine, tert-butylamine, with each amino acid, either directly or in two steps using an activated ester isolated as an intermediate. The introduction of protecting groups was necessary in some cases. The development of synthetic sequences to access challenging substrates, such as the one derived from asparagine, are discussed.


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